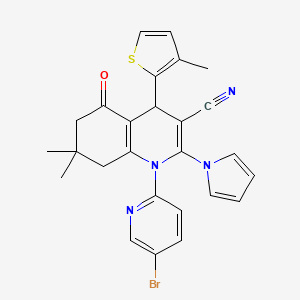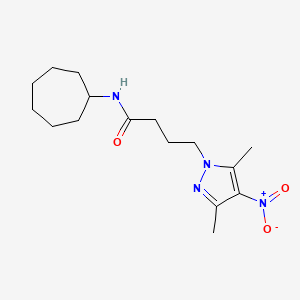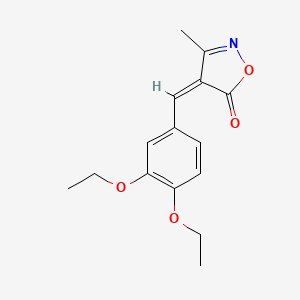![molecular formula C9H10N2O3S2 B14945515 (1S,2S,5R)-2-(5-methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B14945515.png)
(1S,2S,5R)-2-(5-methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[321]OCTAN-4-ONE is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the thiadiazole moiety. Reaction conditions often involve the use of specific catalysts, controlled temperatures, and precise stoichiometric ratios to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
(1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE: shares similarities with other bicyclic compounds containing thiadiazole moieties.
Organochlorine Compounds: These compounds, such as trichloroethylene and chloroform, also feature unique chemical properties and diverse applications.
Uniqueness
The uniqueness of (1S,2S,5R)-2-[5-METHYL-2-THIOXO-1,3,4-THIADIAZOL-3(2H)-YL]-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE lies in its specific bicyclic structure and the presence of the thiadiazole ring, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H10N2O3S2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
(1S,2S,5R)-2-(5-methyl-2-sulfanylidene-1,3,4-thiadiazol-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C9H10N2O3S2/c1-4-10-11(9(15)16-4)5-2-6(12)8-13-3-7(5)14-8/h5,7-8H,2-3H2,1H3/t5-,7+,8+/m0/s1 |
InChI Key |
QMKPZJRWARXWIR-UIISKDMLSA-N |
Isomeric SMILES |
CC1=NN(C(=S)S1)[C@H]2CC(=O)[C@@H]3OC[C@H]2O3 |
Canonical SMILES |
CC1=NN(C(=S)S1)C2CC(=O)C3OCC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}valine](/img/structure/B14945433.png)
![2-({[2-Chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14945441.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14945448.png)
![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B14945457.png)
![5-tert-butyl-1-(5-chloro-2-methylphenyl)-3-[(5-chloro-2-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B14945459.png)


![methyl (2Z)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14945471.png)
![3-(2,4-Dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B14945474.png)
![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methylbenzoyl)-](/img/structure/B14945497.png)

![1-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B14945532.png)
![N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine](/img/structure/B14945537.png)
